![molecular formula C15H20BrNOS B5711857 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a member of the thioamide family and has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide is not yet fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in the formation of amyloid-beta peptides, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta peptides. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for further study in the field of cancer research. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide. One direction is the further exploration of its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Another direction is the development of more efficient and less toxic synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has been achieved using several methods. One such method involves the reaction of 4-bromobenzyl chloride with cyclohexylamine to form 4-bromobenzylcyclohexylamine, which is then reacted with thioacetic acid to form the desired compound. Another method involves the reaction of 4-bromobenzylamine with cyclohexanone to form 4-bromobenzylcyclohexanone, which is then reacted with thioacetic acid to form the final compound.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various fields. One such application is in the treatment of cancer. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c16-13-8-6-12(7-9-13)10-19-11-15(18)17-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGJVXHHKILLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
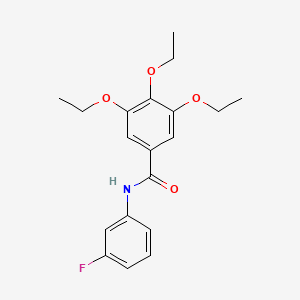
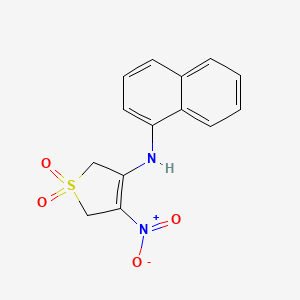
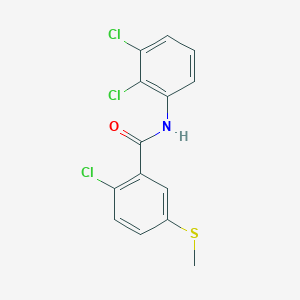
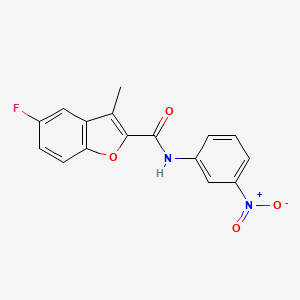
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
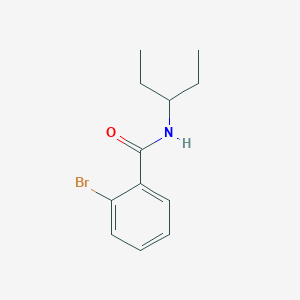
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)
